![molecular formula C20H23N3O5S B2437542 N-{4-[4-(4-Methoxy-benzoyl)-piperazine-1-sulfonyl]-phenyl}-acetamide CAS No. 428851-34-7](/img/structure/B2437542.png)

N-{4-[4-(4-Methoxy-benzoyl)-piperazine-1-sulfonyl]-phenyl}-acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

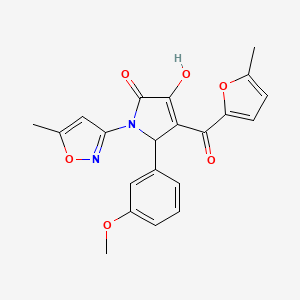

Synthesis Analysis

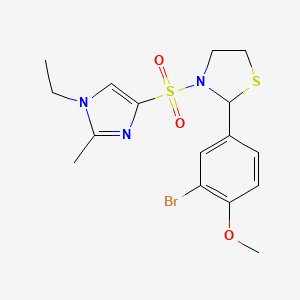

The synthesis of such a compound would likely involve multiple steps, including the formation of the methoxybenzoyl group and the piperazine sulfonyl group, followed by their coupling with the phenyl-acetamide group. The synthesis could potentially involve benzoylation of N,N-diphenylamine with methoxy substituted benzoyl chlorides .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The methoxybenzoyl group would contribute to the electron-rich nature of the molecule, while the piperazine ring could potentially introduce conformational flexibility .

Chemical Reactions Analysis

The compound, due to its complex structure, could potentially undergo a variety of chemical reactions. The methoxybenzoyl group is known to react with carboxylic acids, alcohols, and amines . The piperazine ring could potentially undergo reactions typical of secondary amines.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the methoxybenzoyl group could potentially increase the compound’s solubility in organic solvents . The boiling point of the 4-methoxybenzyl chloride, a related compound, is 117-118 °C/14 mmHg .

Aplicaciones Científicas De Investigación

- Piperazine derivatives, including N-(4-methoxyphenyl)piperazine (MeOPP), have been investigated for their biological activity. MeOPP, in particular, shares similarities with amphetamines but appears to have lower abuse potential .

- Docking simulations of related piperazine derivatives against oxidoreductase enzymes have revealed potential interactions that stabilize enzyme-inhibitor complexes .

- For instance, the salt N-(4-methoxyphenyl)piperazin-1-ium 4-methylbenzoate monohydrate (I) exhibits complex sheets formed by O—H···O, N—H···O, and C—H···O hydrogen bonds .

- Another salt, bis[4-(4-methoxyphenyl)piperazin-1-ium] benzene-1,2-dicarboxylate (II), forms sheets with multiple N—H···O hydrogen bonds .

Medicinal Chemistry and Drug Development

Antibacterial Activity

Supramolecular Chemistry

Safety and Hazards

Mecanismo De Acción

Target of Action

It was observed that similar compounds increased the phosphorylation of h2ax in mcf-7 cells , suggesting that this compound may interact with similar targets.

Mode of Action

Based on the observed effects of similar compounds, it can be inferred that it may interact with its targets to modulate their activity, leading to changes in cellular processes .

Biochemical Pathways

The observed effects on h2ax phosphorylation suggest that it may influence pathways related to dna damage response .

Result of Action

Similar compounds have been observed to cause loss of cell viability in mcf-10a cells , suggesting that this compound may have similar effects.

Propiedades

IUPAC Name |

N-[4-[4-(4-methoxybenzoyl)piperazin-1-yl]sulfonylphenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O5S/c1-15(24)21-17-5-9-19(10-6-17)29(26,27)23-13-11-22(12-14-23)20(25)16-3-7-18(28-2)8-4-16/h3-10H,11-14H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQBTZJAJBKSYLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-((4-(4-methoxybenzoyl)piperazin-1-yl)sulfonyl)phenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(cyclopropanecarboxamido)-N-(4-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2437463.png)

![3-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N-(3-fluoro-4-methylphenyl)propanamide](/img/structure/B2437465.png)

![Methyl 5-oxa-8-azaspiro[3.5]nonane-7-carboxylate;hydrochloride](/img/structure/B2437472.png)

![N-{1-({[2-(dimethylamino)ethyl]amino}carbonyl)-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B2437475.png)

![6-chloro-7-(3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B2437477.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2437479.png)